2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that incorporates both benzofuran and benzoxazinone moieties. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve the use of transition-metal catalysis to facilitate the cyclization of aryl acetylenes . These methods ensure high yield and fewer side reactions, making them suitable for large-scale production.
Chemical Reactions Analysis
2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, hydroxyl groups, and transition metals . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the substitution of the N-phenyl ring with halogens enhances the compound’s cytotoxic properties .
Scientific Research Applications
2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown significant anti-tumor and antibacterial activities . The compound is also being explored for its potential use in the treatment of viral infections, such as hepatitis C . Additionally, its unique structure makes it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects . For example, the substitution of the benzofuran ring with halogens enhances its cytotoxic properties by increasing its hydrophobic and electron-donating nature .
Comparison with Similar Compounds
2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin These compounds also exhibit significant biological activities, including anti-tumor and antibacterial properties
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-16-11-6-2-3-7-12(11)17-15(20-16)14-9-10-5-1-4-8-13(10)19-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISFCBJFLVGLCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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